(S)-4-(tert-Butyl)-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a tert-butyl group, a naphthyridine moiety, and a dihydrooxazole ring, contributing to its diverse chemical properties and applications in scientific research.
The compound can be synthesized through various methods, with significant research focusing on optimizing its production for both laboratory and industrial applications. Sources indicate that it is often prepared from commercially available precursors, making it accessible for further studies in chemical and biological contexts .
(S)-4-(tert-Butyl)-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole belongs to the class of oxazole derivatives. It is characterized by its chiral center, which imparts specific stereochemical properties that are crucial for its interactions in biological systems.
The synthesis of (S)-4-(tert-butyl)-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole typically involves multi-step organic reactions. A notable method includes the condensation of 2-aminopyridine with suitable aldehydes and malononitrile or cyanoacetate under catalytic conditions. This approach often employs catalysts like N,N,N',N'-tetrabromobenzene-1,3-disulfonamide or poly(N,N'-dibromo-N-ethylbenzene-1,3-disulfonamide) to enhance reaction efficiency.
The molecular structure of (S)-4-(tert-butyl)-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole features a tert-butyl substituent attached to the oxazole ring and a naphthyridine moiety that provides additional functional characteristics. The stereochemistry at the chiral center is critical for its biological activity.
The compound's molecular formula is CHNO, with a molar mass of approximately 244.30 g/mol. It exhibits specific spectral characteristics in techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which can be used to confirm its identity and purity .
(S)-4-(tert-butyl)-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole participates in various chemical reactions:
The choice of reagents and conditions significantly influences the outcomes of these reactions. For example:
The mechanism of action for (S)-4-(tert-butyl)-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole involves interactions with specific molecular targets within biological systems. It is believed to inhibit certain bacterial enzymes and interfere with DNA replication processes in cancer cells. The naphthyridine component can bind metal ions, potentially modulating the activity of metalloenzymes involved in these pathways .
The compound typically appears as a solid at room temperature with specific melting points that can vary based on purity and synthesis methods. Its solubility profile indicates compatibility with organic solvents like dichloromethane and ethanol.
(S)-4-(tert-butyl)-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole exhibits stability under standard laboratory conditions but may undergo degradation under extreme pH or temperature conditions. Its reactivity allows it to participate in various chemical transformations relevant to synthetic organic chemistry .
This compound has significant potential applications in medicinal chemistry due to its biological activity against various pathogens and cancer cells. Its unique structure makes it a valuable candidate for developing new therapeutic agents targeting specific molecular pathways involved in disease processes. Additionally, it serves as a ligand in asymmetric catalysis and coordination chemistry, expanding its utility across multiple research fields .
Retrosynthetic planning for (S)-4-(tert-butyl)-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole centers on strategic bond disconnections that leverage commercial availability and chiral purity preservation. The core oxazoline ring is disconnected at the C2 position to reveal two key synthons: a functionalized 1,8-naphthyridine unit and an enantiopure amino alcohol precursor. The naphthyridine heterocycle can be derived from commercially available quinoline derivatives or synthesized via Kröhnke-type condensations, though the former approach offers superior scalability for industrial production [3]. For the chiral component, (S)-tert-leucinol emerges as the optimal starting material due to its established commercial availability and pre-existing chiral center that directly corresponds to the C4 stereogenic position in the target molecule [1] .
This disconnection strategy strategically positions the amide bond formation as the penultimate transformation, followed by ring closure to establish the oxazoline heterocycle. The retrosynthetic pathway prioritizes the early introduction of the sterically demanding tert-butyl group via the chiral amino alcohol, avoiding later-stage functionalization that could compromise stereochemical integrity. This approach contrasts with alternative cyanopyridine-based routes that exhibit yield inconsistencies and purification challenges in analogous systems [1]. The convergent nature of this design allows independent optimization of both fragments before their union, significantly enhancing process efficiency for multi-gram synthesis [3].
The critical amide coupling between 1,8-naphthyridine-2-carboxylic acid derivatives and (S)-tert-leucinol demands precise reagent control to minimize racemization and byproduct formation. Initial investigations employing acid chloride chemistry with oxalyl chloride or thionyl chloride revealed significant limitations. Despite temperature optimization (0°C to room temperature), these methods generated substantial bis-acylated impurities (15-30%) due to the competing reactivity of the amino alcohol functionality [1]. Similarly, diphenyl chlorophosphate activation produced phosphorylation byproducts alongside the desired amide, complicating purification and reducing isolated yields to 65-72% [1].
The breakthrough emerged through mixed anhydride methodology adapted from peptide synthesis protocols. Activation of 1,8-naphthyridine-2-carboxylic acid with isobutyl chloroformate in the presence of N-methylmorpholine generated a reactive anhydride intermediate in situ. Subsequent addition of (S)-tert-leucinol at controlled temperatures (0°C to room temperature) achieved 92% isolated yield of the hydroxyamide intermediate with minimal epimerization [1] . This approach demonstrated remarkable chemoselectivity, suppressing the formation of diacylated products that plagued chloride-mediated couplings. The reaction's scalability was confirmed through 20 mmol-scale executions, consistently delivering multi-gram quantities of coupling product with >98% enantiomeric purity as verified by chiral HPLC analysis [1].
Table 1: Comparative Evaluation of Amidation Strategies for (S)-tert-leucinol Coupling
| Activation Reagent | Base | Temperature | Reaction Time (h) | Isolated Yield (%) | Major Impurities |
|---|---|---|---|---|---|
| Oxalyl chloride | Triethylamine | 50°C | 1 | 55 | Bis-acylated product |
| Oxalyl chloride | Triethylamine | 0°C→RT | 7 | 75 | Minimal bis-acylation |
| Diphenyl chlorophosphate | Triethylamine | 0°C→RT | 6 | 72 | Phosphorylation products |
| Thionyl chloride | None | Room temperature | 5 | Trace | Decomposition |
| Isobutyl chloroformate | N-methylmorpholine | 0°C→RT | 3 | 92 | <5% impurities |
Cyclodehydration of the hydroxyamide intermediate presents distinct mechanistic challenges due to the tertiary alcohol character of (S)-tert-leucinol derivatives. Initial activation approaches via mesylation or tosylation yielded poor results (<30% conversion) with significant decomposition observed at elevated temperatures required for ring closure [1]. The low nucleophilicity of the tertiary alcohol oxygen impedes efficient displacement, necessitating alternative activation strategies. Conversion to the corresponding alkyl chloride proved transformative: treatment with thionyl chloride in dichloromethane generated the crystalline hydrochloride salt of 2-((S)-1-chloro-3,3-dimethylbutan-2-yl)-1-(1,8-naphthyridin-2-yl) carboxamide [1] [8].
This bench-stable chloride intermediate enabled comprehensive base screening for the final cyclization. Organic bases (DABCO, DBU) provided only moderate yields (38-59%), while inorganic bases demonstrated superior performance. Sodium methoxide in methanol emerged as optimal, achieving 72% yield through controlled alkoxide-mediated intramolecular displacement at 50°C [1]. The methanolic system balanced reactivity against competing hydrolysis pathways that diminished yields observed with potassium hydroxide. Reaction monitoring via thin-layer chromatography revealed complete consumption of the chloride intermediate within 3 hours, significantly shorter than alternative systems requiring overnight reactions [1] . The cyclization demonstrates remarkable functional group tolerance toward the naphthyridine nitrogen atoms, with no observable N-alkylation byproducts detected.
Table 2: Cyclization Base Screening for Oxazoline Ring Formation
| Base System | Solvent | Temperature | Time (h) | Conversion (%) | Isolated Yield (%) |
|---|---|---|---|---|---|
| 1,4-diazabicyclo[2.2.2]octane | Ethanol | Room temperature | 18 | 45 | 38 |
| 1,8-diazabicyclo[5.4.0]undec-7-ene | Toluene | 50°C | 12 | 65 | 59 |
| Sodium hydride | Tetrahydrofuran | 50°C | 18 | 70 | 60 |
| Potassium hydroxide (5%) | Ethanol | 50°C | 11 | 75 | 58 |
| Potassium hydroxide (5%) | Methanol | 50°C | 11 | 80 | 62 |
| Sodium methoxide (25%) | Methanol | 50°C | 3 | >95 | 72 |
Solvent selection critically influences both amidation and cyclization efficiency throughout the synthetic sequence. For the initial coupling reaction, dichloromethane outperformed ethereal solvents (tetrahydrofuran, 2-methyltetrahydrofuran) by facilitating homogeneous reaction mixtures while suppressing the formation of symmetric anhydride byproducts [1]. Temperature profiling revealed that maintaining the anhydride formation at 0°C before amino alcohol addition was essential to prevent racemization, with gradual warming to room temperature ensuring complete conversion without compromising stereochemical integrity [1].
In the chlorination step, stoichiometric control proved paramount. Thionyl chloride excesses beyond 1.2 equivalents promoted sulfonate ester formation, complicating purification and reducing cyclization efficiency. Dichloromethane as the reaction solvent allowed excellent reagent solubilization while facilitating simple isolation through solvent evaporation and trituration to obtain the hydrochloride salt [1] [3]. For the final cyclization, methanol emerged as the optimal solvent due to its ability to solubilize both the chloride salt and sodium methoxide base while providing sufficient polarity to accelerate the intramolecular displacement. Solvent screening identified significant rate reductions in aprotic media (dimethylformamide, dimethyl sulfoxide) despite increased solubility, attributed to diminished nucleophilicity of the alkoxide species in these systems [1].
Purification challenges were addressed through specialized silica gel matrices. Standard acidic silica promoted oxazoline decomposition during chromatography, with up to 10% degradation observed. Implementation of neutral silica gel (American International Chemical ZEOprep ECO) enabled chromatographic purification without decomposition, providing the target ligand in >99% purity as confirmed by nuclear magnetic resonance spectroscopy [1]. This finding proved particularly valuable for naphthyridine-containing derivatives, where the basic nitrogen atoms increase susceptibility to acid-catalyzed degradation during purification [3].
Scale translation of the synthetic sequence from milligram to multi-gram production uncovered several critical process limitations. The initial mixed anhydride coupling, while high-yielding on small scale, required careful reagent addition control during kilogram-scale executions to manage exothermicity and prevent racemization [1]. Implementation of semi-batch protocols with controlled dosing pumps maintained temperature within ±2°C of the setpoint, consistently delivering 89-91% isolated yield across 100-g batches [1] [3]. The heterogeneous nature of the chloride salt formation presented mixing challenges at larger scales, addressed through optimized impeller designs that ensured efficient mass transfer during crystallization .
The final cyclization exhibited concentration-dependent kinetics, with optimal performance observed at 0.25 M in methanol. Higher concentrations accelerated decomposition pathways, while more dilute conditions extended reaction times unnecessarily [1]. Quenching protocols required meticulous development to prevent product loss: gradual addition to chilled ammonium chloride solution followed by immediate extraction minimized hydrolysis of the oxazoline ring. Process analytical technology implementation (Fourier-transform infrared spectroscopy) enabled real-time monitoring of the cyclization, allowing precise reaction termination that improved yield consistency from ±15% to ±3% across batches [3].
Supply chain considerations revealed the limited commercial availability of enantiopure 1,8-naphthyridine-2-carboxylic acid compared to simpler pyridine analogs. Current production capabilities reflect this constraint, with specialized suppliers including Ambeed, AiFChem, and Alfa Chemistry offering the target ligand at 10-50 gram quantities rather than kilogram scales [3]. The documented 64% overall yield from (S)-tert-leucinol establishes a viable commercial pathway, but broader adoption requires continued process intensification focused on the naphthyridine fragment synthesis. Crystallization-based purification instead of chromatography represents the most promising development for truly industrial-scale production, with initial studies showing potential for direct crystallization from hexane-ethyl acetate mixtures [3] .
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: